

# assessing ternary complex formation with SPR for PROTACs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## *Compound of Interest*

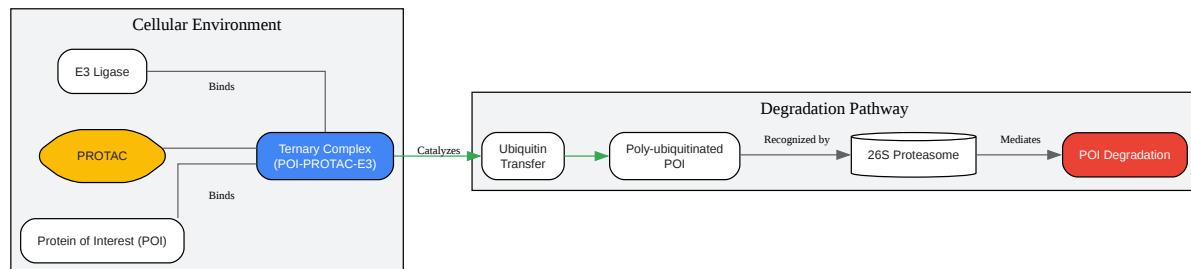
Compound Name: *N*-Me-*N*-Bis(PEG4acid)

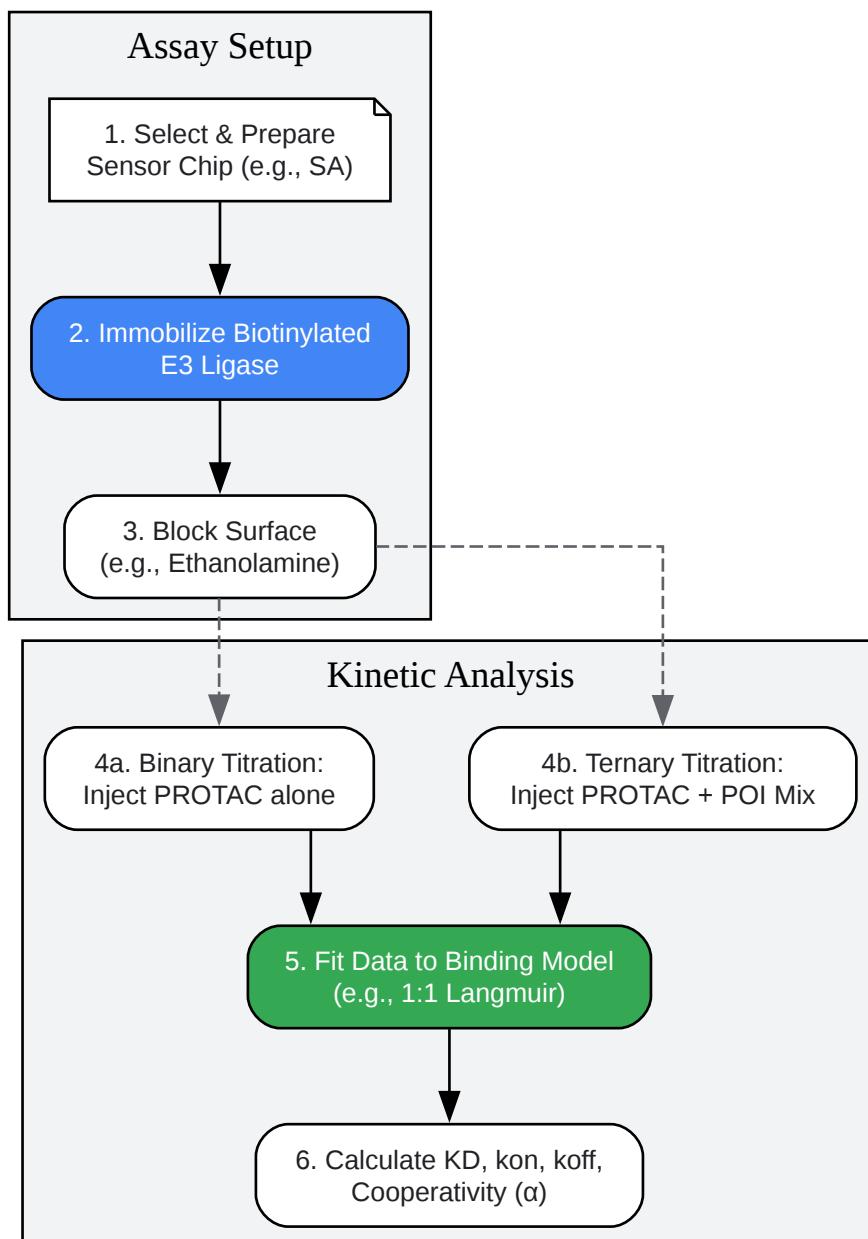
Cat. No.: B8024835

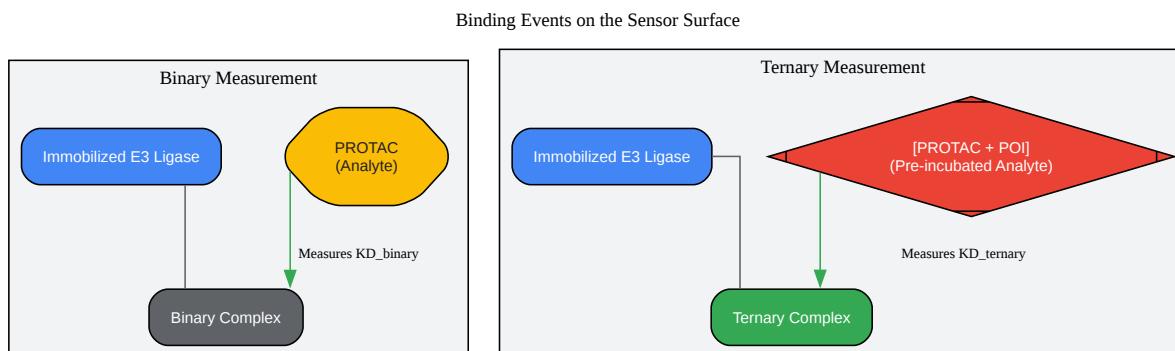
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## The Cornerstone of PROTAC Efficacy: The Ternary Complex

The entire mechanism of action for a PROTAC relies on its ability to act as a molecular glue, bringing the POI and an E3 ligase into close proximity. This event is governed by a set of binding equilibria.







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